2,6-Di-tert-butylpyridine, polymer-bound

Catalog No.
S973661
CAS No.
107054-29-5
M.F
C45H71N3
M. Wt
654.084
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butylpyridine, polymer-bound

CAS Number

107054-29-5

Product Name

2,6-Di-tert-butylpyridine, polymer-bound

IUPAC Name

4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine

Molecular Formula

C45H71N3

Molecular Weight

654.084

InChI

InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3

InChI Key

CFSALSSLIIVPFU-UHFFFAOYSA-N

SMILES

CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C

Organic Synthesis: As a Base and Scavenger

  • Brønsted-Lowry Base: 2,6-DTBP-poly functions as a recyclable Brønsted-Lowry base. Its bulky tert-butyl groups enhance its basicity while the polymer support facilitates easy separation from reaction mixtures. This allows for cleaner reactions and product isolation [].
  • Acid Scavenger: 2,6-DTBP-poly can act as an acid scavenger, particularly for Lewis acids. The pyridine ring can coordinate with Lewis acids, removing them from the reaction and preventing unwanted side reactions [].

Catalysis: Support for Transition Metal Catalysts

  • Heterogeneous Catalyst: 2,6-DTBP-poly can be used as a support for transition metal catalysts. The pyridine groups chelate transition metals, creating heterogeneous catalysts that offer several advantages. These include ease of separation from reaction products, reusability, and the potential for fine-tuning catalyst properties [].

Polymer Science: Monomer for Functional Polymers

  • Monomer for Functional Polymers: The vinyl group present in 2,6-DTBP-poly allows its incorporation as a co-monomer during polymerization. This introduces the bulky tert-butyl pyridine functionality into the polymer backbone, leading to polymers with unique properties like steric hindrance, basicity, and potential binding sites for further modifications [].

2,6-Di-tert-butylpyridine, polymer-bound (DTBP-poly) is a molecule used in organic synthesis research. It is a derivative of 2,6-di-tert-butylpyridine (DTBP) chemically linked to a solid polymer support []. DTBP itself is a hindered pyridine base, meaning it is a nitrogen-containing aromatic ring molecule with bulky tert-butyl groups attached at the 2 and 6 positions. These bulky groups make DTBP a strong base that is less reactive than other pyridine derivatives.

The attachment of DTBP to a polymer scaffold makes DTBP-poly a heterogeneous catalyst. This means it can be easily separated from the reaction mixture after use, allowing for catalyst recovery and reuse [].


Molecular Structure Analysis

The key feature of DTBP-poly is the combination of the DTBP functional group and the polymer support. The DTBP unit provides the basic character, while the polymer support allows for easy separation from the reaction mixture. The specific polymer used can vary, but polystyrene and polyacrylates are common [].


Chemical Reactions Analysis

DTBP-poly is primarily used as a base catalyst in organic synthesis reactions. Here are some examples:

  • Dehydrohalogenation: DTBP-poly can be used to remove halogen atoms (Cl, Br, I) from organic molecules to create carbon-carbon double bonds [].

For example, dehydrohalogenation of 2-chloro-butane with DTBP-poly can be represented by the following equation:

CH3CH2CH2Cl (2-chloro-butane) + KOH (potassium hydroxide) --> CH3CH2CH=CH2 (but-2-ene) + KCl (potassium chloride) []

  • Aldol condensation: DTBP-poly can act as a base catalyst for aldol condensations, which are reactions that create carbon-carbon bonds between carbonyl compounds [].

Physical And Chemical Properties Analysis

Specific physical and chemical properties of DTBP-poly, such as melting point, boiling point, and solubility, depend on the type of polymer support used. However, since DTBP-poly is a heterogeneous catalyst, these properties are not typically reported as they are not relevant to its function in reactions [].

2,6-Di-tert-butylpyridine serves as a versatile reagent in organic synthesis. It participates in several key reactions:

  • Proton Scavenging: It effectively removes protons in living polymerization processes, particularly in the polymerization of isobutylene .
  • Alfa-Enolation: This compound is utilized in the alfa-enolation of aldehydes when combined with ceric ammonium nitrate .
  • Vinyl Triflate Preparation: It plays a crucial role in synthesizing vinyl triflates from its polymer-bound form .

The synthesis of 2,6-di-tert-butylpyridine typically involves:

  • Chichibabin Reaction: This method employs tert-butyllithium reacting with pyridine to yield the desired product. The reaction is notable for producing bulky pyridine derivatives efficiently .
  • Polymerization Techniques: The polymer-bound variant can be synthesized through crosslinking with divinylbenzene, resulting in a solid form suitable for various applications .

2,6-Di-tert-butylpyridine, polymer-bound, finds utility across several fields:

  • Catalysis: It is commonly used as a catalyst or reagent in organic synthesis due to its ability to stabilize reactive intermediates .
  • Proteomics Research: The compound has specialized applications in proteomics and other biochemical research areas .
  • Polymer Chemistry: Its role in living polymerization makes it significant for developing new polymers with tailored properties .

Research on the interaction studies involving 2,6-di-tert-butylpyridine primarily focuses on its reactivity with other chemical species rather than biological interactions. Its capacity to act as a hindered base allows it to engage effectively in reactions requiring proton abstraction or stabilization of charged intermediates.

Several compounds share structural similarities with 2,6-di-tert-butylpyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Characteristics
2,4,6-Tri-tert-butylpyridineThree tert-butyl groupsMore sterically hindered than 2,6-di-tert-butylpyridine; less expensive .
2,6-Di-tert-butyl-4-methylpyridineMethyl group additionExhibits different reactivity due to methyl substitution .
2,6-Di-tert-butylpyrimidinePyrimidine ring structureSimilar basicity but different electronic properties due to nitrogen placement .

The uniqueness of 2,6-di-tert-butylpyridine lies in its specific steric hindrance and reactivity profile that make it particularly effective for certain organic synthesis applications while being less reactive than other related compounds.

The concept of immobilizing pyridine derivatives onto polymer matrices emerged from early efforts to stabilize reactive intermediates and enhance catalytic efficiency. In the 1920s, the Chichibabin synthesis introduced methods for producing pyridine derivatives, which later inspired the development of polymer-supported catalysts. Key milestones include:

  • 1950s–1970s: Exploration of pyridine ligands in coordination chemistry, driven by their ability to modulate metal reactivity.
  • 1980s–1990s: Advent of polymer chemistry techniques enabling covalent attachment of ligands to cross-linked resins, as seen in early studies on vinyl triflate synthesis.
  • 2000s–Present: Advancements in functionalized polymers, such as those incorporating 2,6-di-tert-butylpyridine (DTBP), tailored for asymmetric catalysis and C–H activation.
PeriodKey DevelopmentReference
1920sChichibabin pyridine synthesis
1980sPolymer-bound DTBP in vinyl triflate synthesis
2000sTunable polymer supports for Pd-catalyzed C–H activation

Significance of 2,6-Di-tert-Butylpyridine in Synthetic Chemistry

DTBP’s structural features make it indispensable in modern catalysis:

  • Steric and Electronic Effects: Bulky tert-butyl groups reduce basicity in aqueous solution (pKa ~3.5 vs. pyridine’s ~5.2) due to steric hindrance to protonation hydration.
  • Proton Scavenging: Acts as a weak base to neutralize acidic byproducts in living polymerization (e.g., isobutylene).
  • Coordination Flexibility: Serves as a ligand in transition-metal catalysts (Pd, Ir), enabling selective C–H activation and asymmetric induction.

Rationale for Polymer Immobilization

Immobilizing DTBP onto polymers addresses critical limitations of homogeneous systems:

  • Reusability: Polymer-bound catalysts enable separation via filtration, reducing waste and operational costs.
  • Selectivity: Steric environments within the polymer matrix favor specific reaction pathways, such as monoarylation over diarylation in Pd-catalyzed C–H activation.
  • Stability: Cross-linked supports (e.g., divinylbenzene) prevent leaching and enhance thermal stability.

Structural Uniqueness of 2,6-Di-tert-Butylpyridine

The molecule’s geometry and electronic properties derive from:

  • Symmetrical tert-Butyl Groups: Create a sterically shielded nitrogen center, limiting access to protons or Lewis acids.
  • Aromatic Stability: Electron-rich pyridine ring facilitates coordination with metals while resisting oxidation.

Molecular Architecture of Polymer-Bound 2,6-Di-tert-butylpyridine

Polymer Support Structure

The polymer-bound 2,6-di-tert-butylpyridine represents a sophisticated immobilization system where the active pyridine derivative is covalently attached to a polymeric backbone [1] [3]. The fundamental architecture consists of poly(2,6-di-tert-butyl-4-vinylpyridine) as the primary structural component, which provides the necessary framework for supporting the functional pyridine units [1] [8]. This polymer support structure is derived from the vinyl polymerization of 2,6-di-tert-butyl-4-vinylpyridine monomers, creating a linear backbone with pendant pyridine groups [7] [25].

The molecular structure exhibits a Carbon-13 Hydrogen-21 Nitrogen composition for each repeating unit, with the Chemical Abstracts Service number 107054-29-5 identifying the specific polymer-bound variant [1] [9]. The support structure maintains the sterically hindered nature of the original 2,6-di-tert-butylpyridine molecule while providing enhanced stability and recyclability through polymer immobilization [3] [20]. The vinyl linkage at the 4-position of the pyridine ring ensures that the nitrogen lone pair remains accessible for coordination while maintaining the steric protection afforded by the bulky tert-butyl substituents [10] [22].

Cross-linking with Divinylbenzene

The cross-linking methodology employed in polymer-bound 2,6-di-tert-butylpyridine utilizes divinylbenzene as the primary cross-linking agent, typically incorporated at a concentration of 1 percent by weight [1] [8] [9]. This low degree of cross-linking serves multiple critical functions in the polymer architecture, providing dimensional stability while maintaining sufficient flexibility for solvent swelling and substrate accessibility [17]. The divinylbenzene cross-links create a three-dimensional network structure that prevents dissolution of the polymer support in organic solvents while allowing for reversible swelling behavior [15] [17].

The cross-linking density of 1 percent represents an optimized balance between mechanical stability and functional accessibility [9] [25]. Higher cross-linking densities would result in reduced swelling capacity and potentially limited access to the active pyridine sites, while lower cross-linking would compromise the structural integrity of the polymer matrix [17]. The divinylbenzene units form covalent bridges between polymer chains through radical polymerization mechanisms, creating permanent cross-links that maintain the three-dimensional structure under various reaction conditions [12] [17].

Loading Capacity Considerations

The loading capacity of polymer-bound 2,6-di-tert-butylpyridine is quantified at approximately 1.8 millimoles per gram of polymer, representing the concentration of active pyridine sites available for coordination or catalytic applications [1] [3] [8]. This loading capacity reflects the balance between functional group density and the steric requirements of the bulky tert-butyl substituents [9] [13]. The relatively high loading capacity indicates efficient incorporation of the pyridine functionality while maintaining the accessibility necessary for effective coordination chemistry [20] [22].

The determination of loading capacity involves analytical techniques that quantify the nitrogen content of the polymer, typically performed through elemental analysis or titration methods [3] [25]. Factors influencing the loading capacity include the molecular weight of the polymer backbone, the degree of cross-linking, and the steric accessibility of the pyridine nitrogen atoms [20]. The loading capacity directly correlates with the catalytic efficiency and coordination behavior of the polymer-bound system, making it a critical parameter for applications in organic synthesis and catalysis [2] [22].

Physical Properties

Mesh Size Distribution (200-400 mesh)

The physical characterization of polymer-bound 2,6-di-tert-butylpyridine includes a well-defined particle size distribution within the 200-400 mesh range, corresponding to particle sizes between 38 and 75 micrometers [1] [8] [27]. This mesh size specification ensures optimal surface area exposure while maintaining practical handling characteristics for synthetic applications [14] [29]. The 200 mesh designation indicates that 90 percent or more of the particles pass through a 200-mesh sieve with 75-micrometer openings, while the 400 mesh upper limit ensures particles are retained by a 400-mesh sieve with 38-micrometer openings [27] [29].

Mesh SizeParticle Size (μm)Sieve Opening (mm)
200750.075
250580.058
300480.048
400380.038

The controlled particle size distribution provides several advantages in practical applications, including uniform flow characteristics, consistent reaction kinetics, and predictable mass transfer properties [14] [16]. The mesh size range facilitates easy separation from reaction mixtures through simple filtration while providing sufficient surface area for effective substrate interaction [3] [25]. This particle size specification represents an optimization between surface area maximization and practical handling considerations in synthetic chemistry applications [16] [27].

Solubility Profile and Swelling Behavior

The solubility profile of polymer-bound 2,6-di-tert-butylpyridine demonstrates characteristic behavior of cross-linked polymer networks, exhibiting insolubility in all tested solvents while displaying variable swelling behavior depending on solvent properties [3] [11] [15]. The polymer remains completely insoluble in aqueous media, reflecting the hydrophobic nature of the tert-butyl substituents and the aromatic pyridine core [11] [19]. In organic solvents, the polymer exhibits pronounced swelling behavior that correlates with solvent polarity and hydrogen bonding capacity [15] [17].

SolventSwelling Degree (%)Solvent ClassInteraction Type
Water5-10Protic polarHydrogen bonding (weak)
Methanol15-25Protic polarHydrogen bonding
Tetrahydrofuran150-200Aprotic polarDipole-dipole
Dichloromethane100-150Aprotic polarDipole-induced dipole
Toluene80-120Aprotic nonpolarπ-π interactions

The swelling behavior in tetrahydrofuran and other polar aprotic solvents reaches maximum values of 150-200 percent, indicating excellent compatibility and accessibility for reactions conducted in these media [15] [17]. The moderate swelling in chlorinated solvents and aromatic hydrocarbons provides versatility for various synthetic applications while maintaining structural integrity [19] [15]. The limited swelling in protic solvents reflects the steric hindrance around the nitrogen atoms, which reduces hydrogen bonding interactions [11] [19].

Thermal Stability Parameters

The thermal stability characteristics of polymer-bound 2,6-di-tert-butylpyridine demonstrate exceptional resistance to thermal degradation, with decomposition onset temperatures ranging from 280 to 320 degrees Celsius [18] [24]. Thermogravimetric analysis reveals a single-step decomposition mechanism with maximum decomposition rates occurring between 380 and 420 degrees Celsius, indicating a well-defined thermal degradation pathway [18] [30]. The temperature at 50 percent weight loss ranges from 350 to 390 degrees Celsius, demonstrating superior thermal stability compared to many conventional polymer systems [18] [24].

ParameterValueAnalysis Method
Decomposition Onset Temperature280-320°CTGA onset determination
Maximum Decomposition Temperature380-420°CDTG peak analysis
Temperature at 50% Weight Loss350-390°CTGA curve analysis
Char Residue at 800°C15-25%TGA residue analysis
Activation Energy150-200 kJ/molKinetic analysis

The thermal stability enhancement results from the aromatic pyridine rings within the polymer structure, which provide inherent thermal resistance through conjugated π-electron systems [18] [19]. The presence of tert-butyl groups contributes additional thermal stability through steric protection of the polymer backbone [24] [30]. The char residue of 15-25 percent at 800 degrees Celsius indicates formation of thermally stable carbonaceous materials during high-temperature degradation [18] [24]. The activation energy for thermal decomposition ranges from 150 to 200 kilojoules per mole, reflecting the energy barrier for breaking the polymer bonds during thermal degradation [18].

Structural Characterization Techniques

Spectroscopic Methods for Structure Elucidation

The structural characterization of polymer-bound 2,6-di-tert-butylpyridine employs multiple complementary spectroscopic techniques to provide comprehensive analysis of the molecular architecture and functional group environment [5] [21] [23]. Fourier Transform Infrared spectroscopy serves as a primary characterization tool, with the diagnostic pyridine ring deformation band appearing at 993-994 wavenumbers providing definitive identification of the immobilized pyridine functionality [4] [5] [23]. This characteristic vibration undergoes systematic shifts to higher frequencies upon coordination or hydrogen bonding interactions, serving as a sensitive probe for the chemical environment of the nitrogen atoms [19] [21].

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the aromatic proton environments, with characteristic resonances appearing between 7.5 and 8.5 parts per million for the pyridine ring protons [5] [21] [22]. The tert-butyl protons typically appear as sharp singlets around 1.3 parts per million, confirming the presence and integrity of the sterically demanding substituents [4] [5]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with resonances between 120 and 160 parts per million, providing structural confirmation of the pyridine ring system and substituent attachment points [5] [28].

TechniqueKey Peaks/FeaturesInformation ObtainedSample Requirements
FTIR Spectroscopy993-994 cm⁻¹ (pyridine ring)Functional group identificationKBr pellet or ATR mode
¹H NMR Spectroscopy7.5-8.5 ppm (aromatic protons)Proton environment analysisSolution in deuterated solvent
¹³C NMR Spectroscopy120-160 ppm (aromatic carbons)Carbon framework structureSolution or solid-state
UV-Vis Spectroscopy250-300 nm (π-π* transitions)Electronic transitionsSolution or suspension

Solid-state Nuclear Magnetic Resonance spectroscopy provides unique insights into the polymer dynamics and molecular mobility within the cross-linked network structure [28]. Cross-polarization experiments enable enhanced sensitivity for carbon-13 detection while providing information about the spatial proximity of protons and carbons in the polymer matrix [21] [28]. Magic angle spinning techniques eliminate line broadening effects associated with chemical shift anisotropy, revealing detailed structural information about the immobilized pyridine environment [28].

Surface Morphology Analysis

Surface morphology characterization of polymer-bound 2,6-di-tert-butylpyridine utilizes advanced microscopic and surface analytical techniques to elucidate the three-dimensional structure and surface properties of the polymer beads [23] [26]. Scanning Electron Microscopy provides high-resolution imaging of the polymer surface, revealing the spherical bead morphology and surface texture characteristics that influence mass transfer and accessibility [23]. The surface analysis typically reveals a porous structure with interconnected channels that facilitate solvent penetration and substrate diffusion [23] [26].

X-ray Photoelectron Spectroscopy serves as a powerful surface analysis technique for quantifying the elemental composition and chemical state of nitrogen atoms at the polymer surface [21] [23]. The nitrogen 1s binding energy analysis provides direct evidence for the pyridine nitrogen environment and can detect changes in coordination state or protonation [21] [23]. Surface composition analysis reveals the distribution of functional groups across the polymer surface, confirming uniform incorporation of the pyridine functionality [23] [26].

Transmission Electron Microscopy enables analysis of the internal structure and cross-linking distribution within individual polymer beads [23] [26]. The imaging reveals the three-dimensional cross-linked network structure and can identify regions of varying cross-link density [26]. Atomic Force Microscopy provides nanoscale surface topography information, revealing surface roughness characteristics and mechanical properties at the molecular level [23] [26]. These morphological characteristics directly influence the performance of the polymer-bound material in catalytic and synthetic applications, affecting both accessibility and selectivity [20] [22] [26].

Polymer Support Selection Strategies

The selection of appropriate polymer supports for immobilizing 2,6-di-tert-butylpyridine represents a critical decision that fundamentally influences the performance characteristics, stability, and synthetic accessibility of the resulting polymer-bound reagent [1] [2]. The choice of polymer matrix determines key operational parameters including mechanical stability, chemical resistance, swelling behavior, and functional group accessibility [3] [4].

Polystyrene-Based Supports

Polystyrene-based supports constitute the predominant choice for immobilizing 2,6-di-tert-butylpyridine, with polystyrene cross-linked with divinylbenzene representing the most extensively utilized matrix [1] [5] [6]. This preference stems from several advantageous characteristics that make polystyrene particularly well-suited for this application.

The fundamental structure of polymer-bound 2,6-di-tert-butylpyridine involves poly(2,6-di-tert-butyl-4-vinylpyridine) cross-linked with divinylbenzene, typically at a cross-linking density of 1 percent [1] [6]. Commercial preparations consistently employ this formulation, achieving loading capacities of approximately 1.8 millimoles per gram with particle sizes ranging from 200 to 400 mesh [1] [6].

The polystyrene backbone provides exceptional chemical stability under a wide range of reaction conditions, demonstrating resistance to both acidic and basic environments that are commonly encountered in organic synthesis [7] [8]. The aromatic nature of the polystyrene framework contributes to the overall rigidity of the polymer matrix, which helps maintain structural integrity during repeated use cycles [9] [10].

Cross-linking with divinylbenzene introduces three-dimensional network formation that significantly influences the physical and chemical properties of the resulting polymer support [7] [8]. Research has demonstrated that the ratio of meta- to para-divinylbenzene isomers affects the uniformity of cross-linking, with meta-divinylbenzene providing more uniform network structures compared to para-divinylbenzene [7] [8]. The para-divinylbenzene copolymerizes more slowly than the meta isomer, resulting in a cross-linked copolymer that swells less and exhibits different sulfonation behavior [7] [8].

The mechanical properties of polystyrene-divinylbenzene supports are highly dependent on the degree of cross-linking [9] [11] [10]. Studies on polystyrene-co-divinylbenzene particles demonstrate that cross-linking density significantly influences mechanical response under compression [9] [10]. Particles with low cross-linking density (2.0-5.0 weight percent) undergo plastic deformation with crazing and residual strain, while highly cross-linked particles (21.3-55.3 weight percent) experience perfectly viscoelastic deformation [9] [10].

Thermal stability represents another crucial advantage of polystyrene-based supports. Thermogravimetric analysis of porous polystyrene-type beads with different degrees of cross-linking reveals that thermal properties are substantially affected by the cross-linking density [12]. Higher cross-linking densities generally result in improved thermal stability, though the presence of unreacted vinyl groups from divinylbenzene can lead to exothermic reactions during thermal treatment [12].

Alternative Polymer Matrices

While polystyrene-based supports dominate commercial applications, alternative polymer matrices offer distinct advantages for specific synthetic applications or when particular performance characteristics are required [14] [4].

Polymethacrylate-based supports provide enhanced solubility control and can be tailored for specific solvent compatibility requirements [15]. These supports typically exhibit lower cross-linking densities compared to polystyrene systems, resulting in more flexible polymer networks that can accommodate larger substrate molecules. However, the loading capacity for 2,6-di-tert-butylpyridine on polymethacrylate supports is generally lower than that achieved with polystyrene-based matrices [15].

Poly(4-vinylpyridine) represents an interesting alternative support that can achieve higher loading capacities due to the inherent nitrogen-containing functionality [14] [16]. This support system allows for loading capacities ranging from 2.0 to 4.0 millimoles per gram, significantly higher than conventional polystyrene supports [17] [16]. However, the presence of additional nitrogen centers may complicate purification procedures and potentially interfere with certain synthetic applications .

Polyacrylamide-based supports offer excellent hydrophilic properties that can be advantageous in aqueous or polar solvent systems [18] [3]. These supports demonstrate good biocompatibility and can be functionalized with various reactive groups to facilitate covalent attachment of 2,6-di-tert-butylpyridine derivatives [18]. The primary limitation of polyacrylamide supports is their tendency to swell extensively in aqueous media, which can complicate handling and separation procedures [18].

Poly(ethylene glycol)-based supports provide exceptional biocompatibility and are particularly useful in applications requiring subsequent biological evaluation [4] [19]. These linear polymer supports typically achieve lower loading capacities (0.5-1.5 millimoles per gram) but offer advantages in terms of reduced non-specific binding and improved recovery of purified products [4].

Immobilization Techniques

The immobilization of 2,6-di-tert-butylpyridine onto polymer supports can be accomplished through two primary synthetic strategies: direct polymerization of functionalized monomers and post-polymerization functionalization of pre-formed polymer supports [20] [21]. Each approach offers distinct advantages and limitations that must be carefully considered based on the specific requirements of the intended application.

Direct Polymerization of 2,6-Di-tert-butyl-4-vinylpyridine

Direct polymerization represents the most straightforward approach for preparing polymer-bound 2,6-di-tert-butylpyridine, involving the copolymerization of 2,6-di-tert-butyl-4-vinylpyridine with appropriate cross-linking agents [22] [23]. This methodology offers several advantages including uniform distribution of functional groups, predictable loading capacities, and excellent reproducibility [17] [16].

The monomer 2,6-di-tert-butyl-4-vinylpyridine serves as the key building block for direct polymerization approaches [22] [23]. This vinyl-functionalized derivative of 2,6-di-tert-butylpyridine incorporates a vinyl group at the 4-position of the pyridine ring, enabling participation in radical polymerization reactions while preserving the sterically hindered base functionality [23] [24].

Suspension polymerization represents the most commonly employed technique for direct polymerization of 2,6-di-tert-butyl-4-vinylpyridine [14] [25]. This process involves dispersing the monomer mixture in an aqueous phase containing appropriate stabilizers, followed by initiation of radical polymerization using conventional initiators such as benzoyl peroxide or azoisobutyronitrile [14] [26]. The resulting polymer beads typically exhibit excellent spherical morphology and uniform size distribution [14].

Free radical polymerization kinetics play a crucial role in determining the final properties of the polymer-bound material [17] [27]. The reactivity ratios of 2,6-di-tert-butyl-4-vinylpyridine with various cross-linking agents must be carefully considered to ensure uniform incorporation throughout the polymer network [17]. Studies on related vinylpyridine systems demonstrate that polymerization conditions significantly influence molecular weight distribution and cross-linking efficiency [17] [28].

The incorporation of cross-linking agents during direct polymerization allows for precise control over the degree of cross-linking and resulting mechanical properties [14] [29]. Divinylbenzene remains the most commonly used cross-linking agent, though ethylene glycol dimethacrylate and other bifunctional monomers can also be employed depending on the desired characteristics [14] [29].

Temperature control during polymerization represents a critical parameter that influences both the rate of polymerization and the degree of cross-linking [30] [27]. Higher temperatures generally result in faster polymerization rates but may lead to increased branching and heterogeneous network formation [30]. Optimal polymerization temperatures typically range from 60 to 80 degrees Celsius for most radical initiator systems [27].

Post-Polymerization Functionalization Approaches

Post-polymerization functionalization offers an alternative strategy for preparing polymer-bound 2,6-di-tert-butylpyridine that can provide greater flexibility in terms of support selection and functionalization chemistry [31] [32] [20]. This approach involves the modification of pre-formed polymer supports containing reactive functional groups with 2,6-di-tert-butylpyridine derivatives [31] [20].

The most common post-polymerization approach involves the reaction of chloromethylated polystyrene resins with 2,6-di-tert-butylpyridine under nucleophilic substitution conditions [33] [34]. This methodology takes advantage of the nucleophilic character of the pyridine nitrogen to displace chloride and form a covalent C-N bond with the polymer support [34] [35]. The reaction typically proceeds under mild conditions using polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [34].

Azide-alkyne coupling reactions represent a more recent development in post-polymerization functionalization that offers high efficiency and excellent selectivity [32] [21]. This approach requires the synthesis of azide-functionalized polymer supports and alkyne-functionalized 2,6-di-tert-butylpyridine derivatives, followed by copper-catalyzed azide-alkyne cycloaddition [32]. The resulting triazole linkage provides excellent stability under a wide range of reaction conditions [32].

Perfluorophenyl azide-based immobilization represents an innovative approach that utilizes thermal activation to generate reactive nitrenes capable of inserting into C-H and N-H bonds [31] [32]. This methodology involves treating the polymer support with perfluorophenyl azide-functionalized silanes, followed by coating with 2,6-di-tert-butylpyridine and thermal activation [31] [32]. The resulting covalently immobilized material demonstrates excellent stability and can be prepared with precisely controlled thickness [31] [32].

Radiation grafting techniques offer another post-polymerization approach that can be particularly useful for modifying existing polymer materials [33]. This methodology involves exposing pre-formed polymer supports to ionizing radiation in the presence of vinyl-functionalized 2,6-di-tert-butylpyridine derivatives [33]. The radiation generates reactive sites on the polymer backbone that can initiate graft polymerization of the functional monomer [33].

Optimization Parameters for Synthesis

The successful synthesis of high-quality polymer-bound 2,6-di-tert-butylpyridine requires careful optimization of multiple parameters that collectively determine the final properties and performance characteristics of the material [36] [37] [38]. These parameters encompass cross-linking density, loading capacity, and purification protocols, each of which must be balanced to achieve optimal performance for specific applications.

Cross-linking Density Effects

Cross-linking density represents one of the most critical parameters affecting the properties of polymer-bound 2,6-di-tert-butylpyridine, influencing mechanical stability, swelling behavior, diffusion kinetics, and functional group accessibility [29] [36] [39]. The relationship between cross-linking density and polymer properties is complex and often involves trade-offs between different performance characteristics [29] [37].

Mechanical properties of cross-linked polymers are strongly dependent on cross-linking density, with higher cross-linking levels generally resulting in increased stiffness and reduced deformability [29] [11]. Research on cross-linked polymer networks demonstrates that increasing cross-linking density leads to significant improvements in elastic modulus, with increases of 40 percent or more observed for highly cross-linked systems compared to linear polymers [29] [11].

The glass transition temperature of cross-linked polymers increases systematically with cross-linking density, reflecting the reduced segmental mobility of polymer chains in highly cross-linked networks [36] [11]. This relationship has important implications for the thermal stability and processing conditions of polymer-bound 2,6-di-tert-butylpyridine materials [36].

Swelling behavior in various solvents is dramatically affected by cross-linking density, with higher cross-linking levels resulting in reduced swelling and improved dimensional stability [39] [40]. The swelling ratio typically decreases exponentially with increasing cross-linking density, as demonstrated by studies showing swelling ratios decreasing from 8.5 for 0.5 percent cross-linked materials to 1.8 for 20 percent cross-linked systems [39].

Diffusion kinetics within cross-linked polymer networks are significantly influenced by cross-linking density, with higher cross-linking levels resulting in reduced diffusion rates for both small molecules and macromolecules [36] [40]. This effect has important implications for the accessibility of immobilized functional groups and the overall reaction kinetics in heterogeneous systems [36].

The optimal cross-linking density for polymer-bound 2,6-di-tert-butylpyridine applications typically ranges from 1 to 5 percent, representing a compromise between mechanical stability and functional group accessibility [1] [6] [7]. Commercial preparations consistently employ 1 percent cross-linking with divinylbenzene, which provides adequate mechanical stability while maintaining good swelling and diffusion characteristics [1] [6].

Loading Capacity Optimization

Loading capacity optimization represents a crucial aspect of polymer-bound 2,6-di-tert-butylpyridine synthesis that directly impacts both the efficiency and economics of the resulting material [15] [41] [42]. The loading capacity is influenced by multiple factors including polymerization conditions, functional group density, and polymer morphology [15] [42].

The theoretical maximum loading capacity is determined by the density of vinyl groups in the monomer mixture and the efficiency of polymerization [15] [43]. For direct polymerization approaches using 2,6-di-tert-butyl-4-vinylpyridine, the loading capacity is directly related to the molar ratio of functional monomer to total monomer content [15].

Experimental loading capacities are typically lower than theoretical values due to incomplete polymerization, steric hindrance effects, and the presence of inaccessible functional groups within the polymer matrix [15] [38]. Commercial preparations achieve loading capacities of approximately 1.8 millimoles per gram, representing approximately 70-80 percent of the theoretical maximum for the employed formulation [1] [6].

Cross-linking density significantly affects achievable loading capacity, with higher cross-linking levels generally resulting in reduced loading due to decreased accessibility of functional groups [29] [15]. The relationship between cross-linking density and loading capacity is typically inverse and nonlinear, with significant reductions in loading observed at cross-linking densities above 5 percent [29].

Particle size and porosity also influence loading capacity, with smaller particles and higher porosity generally providing better accessibility and higher effective loading [15] [38]. However, very small particles may be difficult to separate and handle, requiring a balance between loading capacity and practical considerations [38].

Solvent selection during polymerization can significantly impact loading capacity by affecting the solvation of growing polymer chains and the accessibility of functional groups [44] [45]. Good solvents for the polymer chains generally result in more extended conformations and higher functional group accessibility [45].

Purification Protocols

Purification protocols for polymer-bound 2,6-di-tert-butylpyridine are essential for removing unreacted monomers, initiator residues, and other impurities that could interfere with subsequent synthetic applications [44] [46] [47]. The choice of purification method significantly affects the final purity, loading capacity, and performance characteristics of the material [48] [49].

Soxhlet extraction represents the most thorough purification method, capable of achieving removal efficiencies of 95-98 percent for most impurities [44] [46]. This technique involves continuous extraction with appropriate solvents, typically methanol/dichloromethane mixtures, over extended periods of 12-24 hours [46]. While highly effective, Soxhlet extraction is time-consuming and solvent-intensive [46].

Washing with organic solvents provides a more rapid purification alternative that can achieve removal efficiencies of 90-95 percent in 4-8 hours [44] [46]. Tetrahydrofuran is commonly employed as the washing solvent due to its excellent solvating properties for unreacted monomers and oligomers [46]. This method offers a good balance between efficiency and practicality [46].

Dialysis methods offer gentle purification conditions that minimize the risk of functional group degradation or polymer backbone cleavage [47] [45] [50]. While dialysis typically requires longer times (24-48 hours) and achieves somewhat lower removal efficiencies (85-92 percent), it is particularly useful for sensitive materials or when maintaining native polymer morphology is critical [47] [50].

Centrifugation-based purification provides rapid separation (2-4 hours) with moderate efficiency (88-94 percent) and is particularly useful for laboratory-scale preparations [46] [48]. This method typically employs acetone/water mixtures and multiple washing cycles to achieve adequate purification [46].

Supercritical fluid extraction represents the most environmentally friendly purification option, using carbon dioxide with appropriate modifiers to achieve removal efficiencies of 96-99 percent in 1-3 hours [46]. While requiring specialized equipment, this method offers excellent selectivity and minimal environmental impact [46].

XLogP3

14.3

Dates

Last modified: 04-14-2024

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